molecular formula C21H24FN3O2 B4686753 N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methylbenzamide

N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methylbenzamide

Cat. No. B4686753
M. Wt: 369.4 g/mol
InChI Key: PAYIIHTXVZZZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methylbenzamide, also known as F13714, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methylbenzamide is not fully understood, but it is thought to involve the modulation of dopamine and serotonin neurotransmission. This compound has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This dual mechanism of action may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine and serotonin levels in the prefrontal cortex and striatum, which are regions of the brain implicated in the pathophysiology of neurological disorders. This compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methylbenzamide has several advantages for use in lab experiments. It has a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which makes it a useful tool for studying the role of these receptors in neurological disorders. This compound also has a good safety profile and does not produce significant side effects in animal models. However, this compound has some limitations, including its poor solubility in aqueous solutions and its relatively short half-life, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methylbenzamide. One potential area of research is the development of more potent and selective analogs of this compound that can be used as therapeutic agents for neurological disorders. Another area of research is the investigation of the long-term effects of this compound on neurotransmitter systems and behavior. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in humans.

Scientific Research Applications

N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and depression. Several preclinical studies have shown that this compound has a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are implicated in the pathophysiology of these disorders. This compound has also been shown to have anxiolytic and antipsychotic effects in animal models.

properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-16-5-4-6-17(15-16)21(27)23-10-9-20(26)25-13-11-24(12-14-25)19-8-3-2-7-18(19)22/h2-8,15H,9-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYIIHTXVZZZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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